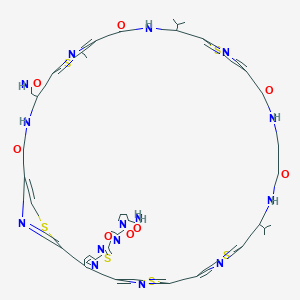
Amythiamicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amythiamicin A is a natural product isolated from the culture broth of Amycolatopsis sp. SANK 60206. It belongs to the family of aminoglycoside antibiotics and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. In recent years, Amythiamicin A has gained attention as a potential therapeutic agent due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Solution Structures and Self-Association
Amythiamicin D, closely related to Amythiamicin A, has been studied for its solution structures. An NMR study revealed the solution conformation of Amythiamicin D and provided the first evidence of self-association of thiopeptides in solution, which could have implications for understanding the behavior of Amythiamicin A in similar environments (Lewis et al., 2006).
Antibacterial Activity and Structural Analysis
Research on Amythiamicin D and its analogues has demonstrated their potential in inhibiting bacterial growth. Studies have shown that modifications in the amino acid at carbon atom C2 of ring C in Amythiamicin D dramatically influence its antibacterial activity, particularly against Gram-positive bacteria. This suggests a similar potential for Amythiamicin A in antibacterial applications (Gross et al., 2013).
Total Synthesis and Potential Medical Applications
The total synthesis of Amythiamicin D, which is part of the same thiopeptide family as Amythiamicin A, highlights the complex nature of these compounds. The biosynthesis-inspired approach used in this study provides a pathway for synthesizing these complex molecules, which could be important for medical applications, including activity against MRSA and malaria (Hughes et al., 2005).
Syntheses of Amythiamicins C and D
The syntheses of Amythiamicins C and D, through key transformations like amide bond formation and cross-coupling reactions, offer insight into the synthetic strategies that could be applied to Amythiamicin A. These methods are crucial for exploring the full potential of these compounds in scientific research and potential therapeutic applications (Ammer & Bach, 2010).
Neuroprotective and Antioxidant Properties
Studies on thionamide antibiotics, a class to which Amythiamicin A belongs, have shown their potential in neuroprotection and antioxidation. They have been found to inhibit amyloid formation in human insulin and Aβ42, suggesting a potential application in neurodegenerative diseases like Alzheimer's (Khan et al., 2021).
Eigenschaften
CAS-Nummer |
152741-89-4 |
|---|---|
Produktname |
Amythiamicin A |
Molekularformel |
C50H51N15O8S6 |
Molekulargewicht |
1182.4 g/mol |
IUPAC-Name |
1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71) |
InChI-Schlüssel |
BAGBLRBLZUISAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Kanonische SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Synonyme |
amythiamicin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
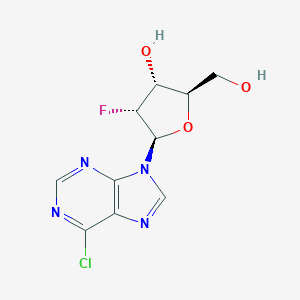

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)


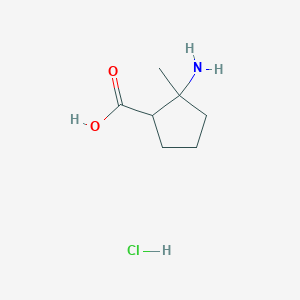
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

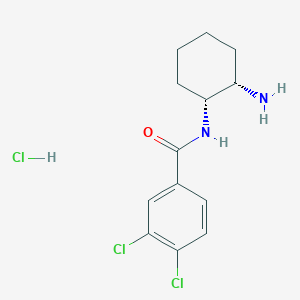
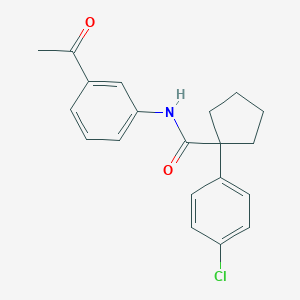
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)